1'-Benzyl-2,2',4-trioxospiro[3-azabicyclo[3.1.0]-hexane-6,3'-indole]-1,5-dicarbonitrile
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Overview
Description
1’-BENZYL-2,2’,4-TRIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[310]HEXANE-6,3’-INDOLE]-1,5-DICARBONITRILE is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
The synthesis of 1’-BENZYL-2,2’,4-TRIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOLE]-1,5-DICARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the spirocyclic moiety and the benzyl group. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
1’-BENZYL-2,2’,4-TRIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOLE]-1,5-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization: This reaction can form additional ring structures, potentially leading to new spirocyclic compounds.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-BENZYL-2,2’,4-TRIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOLE]-1,5-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1’-BENZYL-2,2’,4-TRIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOLE]-1,5-DICARBONITRILE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1’-BENZYL-2,2’,4-TRIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOLE]-1,5-DICARBONITRILE include other spirocyclic indole derivatives. These compounds share a similar core structure but may differ in the substituents attached to the indole ring or the spirocyclic moiety. The uniqueness of 1’-BENZYL-2,2’,4-TRIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOLE]-1,5-DICARBONITRILE lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C21H12N4O3 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1'-benzyl-2,2',4-trioxospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile |
InChI |
InChI=1S/C21H12N4O3/c22-11-19-16(26)24-17(27)20(19,12-23)21(19)14-8-4-5-9-15(14)25(18(21)28)10-13-6-2-1-3-7-13/h1-9H,10H2,(H,24,26,27) |
InChI Key |
AHXGTZLQSXTAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)C5(C4(C(=O)NC5=O)C#N)C#N |
Origin of Product |
United States |
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